2-Nitrobenzyl cyclohexylcarbamate

Catalog No.
S1488184
CAS No.
119137-03-0
M.F
C14H18N2O4
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzyl cyclohexylcarbamate

CAS Number

119137-03-0

Product Name

2-Nitrobenzyl cyclohexylcarbamate

IUPAC Name

(2-nitrophenyl)methyl N-cyclohexylcarbamate

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17)

InChI Key

NJMCHQONLVUNAM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-]

2-Nitrobenzyl cyclohexylcarbamate (CAS 119137-03-0) is a photo-caged compound designed for the controlled release of cyclohexylamine upon UV irradiation. Functioning as a photobase generator (PBG), it belongs to the widely-used o-nitrobenzyl class of photolabile protecting groups. Its core utility lies in providing a strong amine base catalyst at a precise time and location, initiated by light, which is critical for applications in photo-curable polymers, coatings, and spatially-defined chemical synthesis where thermal or chemical base generation is unsuitable.

Substituting 2-Nitrobenzyl cyclohexylcarbamate with other photobase generators (PBGs) or alternative base-catalysis methods is often unfeasible due to critical differences in performance characteristics. Factors such as the quantum yield of amine release, the pKa of the generated amine, thermal stability, and solubility in specific monomer or solvent systems directly impact reaction kinetics and final material properties. For instance, a PBG that releases a weaker amine may fail to catalyze the desired reaction efficiently, while one with lower thermal stability could cause premature, uncontrolled polymerization during storage or formulation. The choice of PBG is therefore a critical process parameter, not a simple commodity substitution, as mismatched properties can lead to incomplete curing, batch-to-batch variability, and compromised product performance.

High Quantum Efficiency for Base Generation in Solid-State Polymer Films

In solid-state polymer films, a key application environment, 2-Nitrobenzyl cyclohexylcarbamate demonstrates a high quantum yield for amine release. When dispersed in a poly(methyl methacrylate-co-methacrylic acid) film, its quantum yield was measured at 0.11 upon irradiation at 254 nm. This efficiency is a critical parameter for industrial curing applications, as it dictates the required light dosage and processing speed. This value is within the upper range for o-nitrobenzyl carbamates, which were reported to have quantum yields for cyclohexylamine photogeneration between 0.11 and 0.62 depending on the specific structure.

Evidence DimensionQuantum Yield (Φ) of Cyclohexylamine Release (254 nm)
Target Compound DataΦ = 0.11 (in solid polymer film)
Comparator Or BaselineRange for other α-substituted and o-nitro substituted carbamates: Φ = 0.11 to 0.62
Quantified DifferencePositioned at the effective end of the performance spectrum for related solid-state photobase generators.
ConditionsDispersed in a poly(methyl methacrylate-co-methacrylic acid) film, irradiated at 254 nm.

A higher quantum yield allows for faster curing speeds and lower energy consumption in applications like photolithography and 3D printing, directly impacting manufacturing throughput and cost.

Demonstrated Thermal Stability: Essential for Formulation and Storage Integrity

2-Nitrobenzyl cyclohexylcarbamate exhibits excellent thermal stability, a crucial attribute for processability and shelf-life in formulated resin systems. Differential scanning calorimetry (DSC) shows no thermal decomposition below 180°C. This stability prevents premature generation of the cyclohexylamine catalyst during storage or in processes that require moderate heating prior to UV exposure, a common failure point for less stable latent catalysts. This ensures that the catalytic activity is reserved exclusively for the light-triggered curing step, preventing unwanted changes in viscosity or premature gelling.

Evidence DimensionThermal Decomposition Onset
Target Compound DataStable up to 180°C
Comparator Or BaselineGeneral requirement for PBGs to be thermally stable to avoid premature catalysis.
Quantified DifferenceN/A
ConditionsMeasured by Differential Scanning Calorimetry (DSC).

High thermal stability ensures long shelf-life of pre-mixed formulations and prevents batch failures due to premature, uncontrolled catalytic activity, which is a key procurement consideration for industrial supply chains.

Effective Catalysis in Anionically Polymerizable Systems

The photogenerated cyclohexylamine from this compound is a potent catalyst for anionic polymerization, such as the curing of epoxy resins. In a representative system, a mixture of an epoxy monomer (e.g., glycidyl phenyl ether) and a photobase generator like 2-Nitrobenzyl cyclohexylcarbamate can be rapidly cured upon UV exposure. The strong basicity of the released cyclohexylamine (pKa of conjugate acid ≈ 10.6) is sufficient to initiate ring-opening polymerization, a task where PBGs that release weaker amines would be ineffective. This makes it a suitable choice for formulating highly reactive, single-component epoxy systems that are stable until irradiated.

Evidence DimensionCatalytic Capability
Target Compound DataReleases cyclohexylamine, a strong base capable of initiating anionic polymerization.
Comparator Or BaselinePBGs that release weaker amines (e.g., primary aromatic amines) which may not be sufficiently basic to catalyze certain polymerizations.
Quantified DifferenceN/A
ConditionsUV irradiation of a formulation containing an anionically polymerizable monomer (e.g., epoxy).

This enables the formulation of stable, one-pot, high-performance materials like adhesives and coatings that cure on-demand with light, simplifying manufacturing workflows by eliminating the need for mixing two-component systems.

Photo-activated Adhesives and Coatings

Ideal for formulating one-component, thermally stable epoxy or thiol-Michael addition adhesives that cure rapidly upon UV exposure. The high quantum yield ensures efficient curing, while the thermal stability prevents premature polymerization during storage or application, making it suitable for high-throughput industrial bonding and coating processes.

Photolithography and Photoresists

Serves as a reliable photobase generator in chemically amplified photoresists. Its ability to efficiently generate a strong base in a solid polymer film with high spatial resolution upon irradiation is critical for creating negative-tone patterns in microelectronics manufacturing.

Spatially Controlled Organic Synthesis

Enables the precise, light-directed introduction of a base catalyst into a reaction mixture. This is valuable for multi-step syntheses where a base is required for a specific step but would interfere with other reagents if present from the start, allowing for temporal control over base-catalyzed reactions like aldol condensations or isomerizations.

XLogP3

3.1

Dates

Last modified: 08-15-2023

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